molecular formula C20H27BrN4O2S B15176299 4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide

4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide

Cat. No.: B15176299
M. Wt: 467.4 g/mol
InChI Key: OBDHKKNTNQDCMI-UHFFFAOYSA-N
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Description

4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a bromine atom, a pivalamidoethyl group, and a piperidinyl group attached to a thieno[2,3-c]pyridine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a 2-chloropyridine derivative, under acidic conditions.

    Introduction of the Bromine Atom: The bromine atom can be introduced via a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with the brominated thienopyridine intermediate.

    Introduction of the Pivalamidoethyl Group: The pivalamidoethyl group can be introduced via an amide coupling reaction using a suitable pivaloyl chloride derivative and a base such as triethylamine.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium acetate, copper iodide).

Scientific Research Applications

4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals, particularly as a potential lead compound for the treatment of various diseases.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product derivatives.

    Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents, such as 4-chloro-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide.

    Piperidinyl Derivatives: Compounds with similar piperidinyl groups but different cores, such as 4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)quinoline-2-carboxamide.

    Pivalamidoethyl Derivatives: Compounds with similar pivalamidoethyl groups but different cores, such as 4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)benzothiophene-2-carboxamide.

Properties

Molecular Formula

C20H27BrN4O2S

Molecular Weight

467.4 g/mol

IUPAC Name

4-bromo-7-[4-[2-(2,2-dimethylpropanoylamino)ethyl]piperidin-1-yl]thieno[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C20H27BrN4O2S/c1-20(2,3)19(27)23-7-4-12-5-8-25(9-6-12)18-16-13(14(21)11-24-18)10-15(28-16)17(22)26/h10-12H,4-9H2,1-3H3,(H2,22,26)(H,23,27)

InChI Key

OBDHKKNTNQDCMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=C(C3=C2SC(=C3)C(=O)N)Br

Origin of Product

United States

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